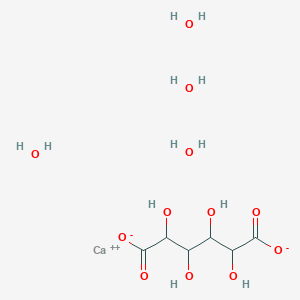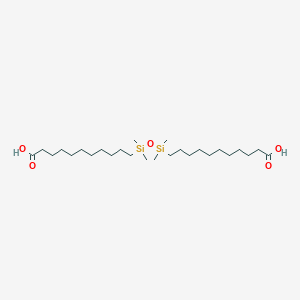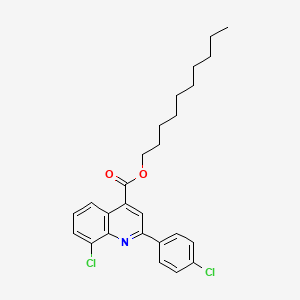![molecular formula C22H24N4O3S B12470172 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12470172.png)
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a sulfanyl group
Preparation Methods
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine: This intermediate can be prepared by the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane, followed by nitration and reduction to yield 2,3-dihydro-1,4-benzodioxin-6-amine.
Formation of the triazole ring: The 2,3-dihydro-1,4-benzodioxin-6-amine is then reacted with ethyl isothiocyanate to form the corresponding thiourea derivative, which undergoes cyclization with hydrazine hydrate to form the triazole ring.
Introduction of the sulfanyl group: The triazole intermediate is treated with a suitable thiol reagent, such as thiourea, in the presence of a base to introduce the sulfanyl group.
Chemical Reactions Analysis
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Pharmacology: It is studied for its potential effects on various biological pathways and its ability to modulate cellular processes.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to interact with metal ions and enzyme active sites, while the benzodioxin ring can engage in π-π interactions with aromatic residues in proteins . The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide include:
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin ring and have similar chemical properties.
Triazole-based compounds: Compounds with a triazole ring are known for their biological activity and are used in various therapeutic applications.
Sulfanyl-substituted compounds: These compounds contain a sulfanyl group and are studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24N4O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-2-26-21(17-8-9-18-19(14-17)29-13-12-28-18)24-25-22(26)30-15-20(27)23-11-10-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3,(H,23,27) |
InChI Key |
QJZNSRGSZCIDHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-1,3-benzodioxol-5-yl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12470098.png)
![2,3-Dihydroxy-3-{6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl}-2-methylpropyl benzoate](/img/structure/B12470102.png)

![2,4-Dichlorophenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12470122.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12470125.png)
![N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12470127.png)
![(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12470140.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470146.png)
![N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B12470150.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470154.png)


![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470176.png)
![ethyl 2-[(2-chlorobenzyl)amino]-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B12470183.png)
